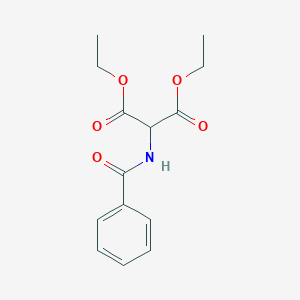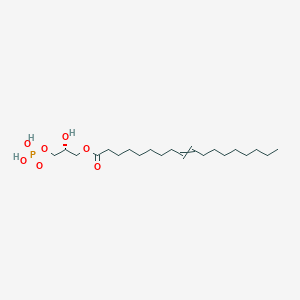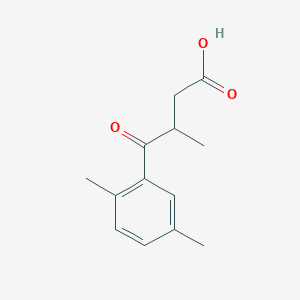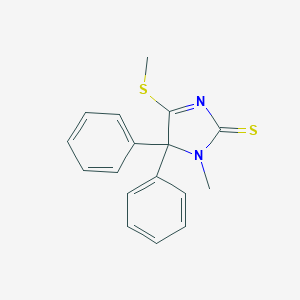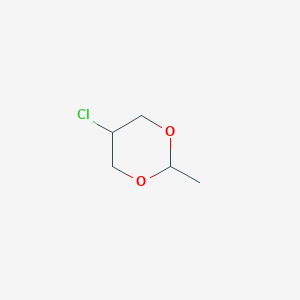
5-Chloro-2-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methyl-1,3-dioxane is a chemical compound with the molecular formula C5H9ClO2. It is a heterocyclic organic compound that contains a dioxane ring and a chloro substituent. This compound is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methyl-1,3-dioxane is not well understood. However, it is believed to act as a Lewis acid due to the presence of the chloro substituent. It can also act as a nucleophile due to the presence of the dioxane ring. These properties make it a useful reagent in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 5-Chloro-2-methyl-1,3-dioxane. However, it is not believed to be toxic or harmful to humans or animals when used in laboratory settings.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-2-methyl-1,3-dioxane has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize and purify. However, one limitation of this compound is that it is not widely available commercially, and researchers may need to synthesize it themselves.
Orientations Futures
There are several future directions for research involving 5-Chloro-2-methyl-1,3-dioxane. One area of interest is the development of new synthetic methods for this compound. Researchers may also investigate its potential as a catalyst or as a building block for the synthesis of new compounds. Additionally, the biochemical and physiological effects of this compound could be further explored to determine its potential as a drug or therapeutic agent.
Conclusion
In conclusion, 5-Chloro-2-methyl-1,3-dioxane is a useful compound for scientific research applications. Its unique properties make it a versatile reagent for organic synthesis, and it has several advantages for use in laboratory experiments. While there is limited information available on its biochemical and physiological effects, there are several future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 5-Chloro-2-methyl-1,3-dioxane involves the reaction of chloroacetaldehyde with ethylene oxide in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an intramolecular cyclization to form the dioxane ring. The yield of this reaction is typically high, and the product can be purified by distillation or recrystallization.
Applications De Recherche Scientifique
5-Chloro-2-methyl-1,3-dioxane is used in various scientific research applications due to its unique properties. It is commonly used as a solvent for organic compounds and as a reagent in organic synthesis. It is also used as a building block for the synthesis of more complex compounds.
Propriétés
Numéro CAS |
15579-94-9 |
|---|---|
Nom du produit |
5-Chloro-2-methyl-1,3-dioxane |
Formule moléculaire |
C5H9ClO2 |
Poids moléculaire |
136.58 g/mol |
Nom IUPAC |
5-chloro-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C5H9ClO2/c1-4-7-2-5(6)3-8-4/h4-5H,2-3H2,1H3 |
Clé InChI |
GTCHJWXOUCJFBZ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)Cl |
SMILES canonique |
CC1OCC(CO1)Cl |
Synonymes |
5β-Chloro-2α-methyl-1,3-dioxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



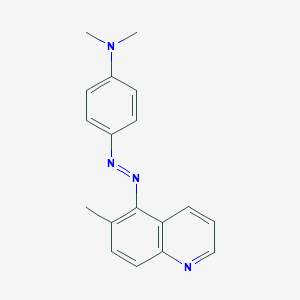


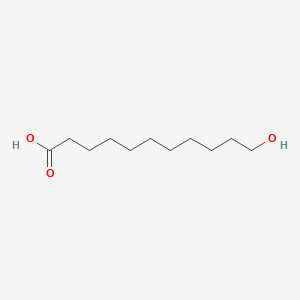
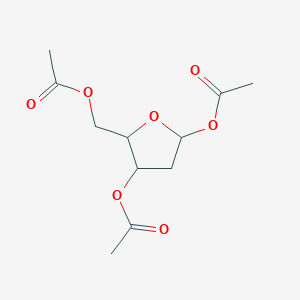
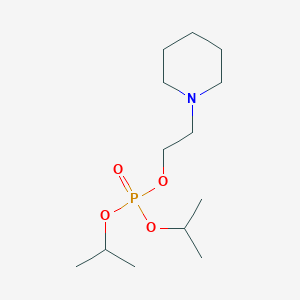
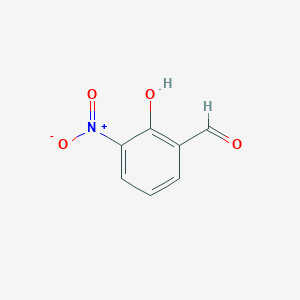
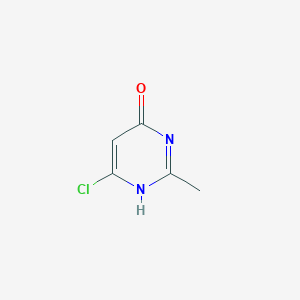
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
